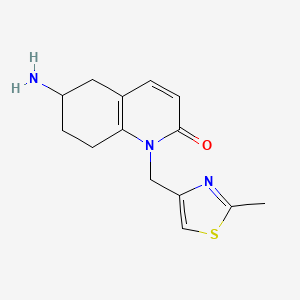![molecular formula C14H17FN2O B8108140 (3-Fluorophenyl)(octahydro-1H-pyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B8108140.png)
(3-Fluorophenyl)(octahydro-1H-pyrrolo[3,2-c]pyridin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluorophenyl)(octahydro-1H-pyrrolo[3,2-c]pyridin-1-yl)methanone: is a complex organic compound characterized by the presence of a fluorophenyl group attached to an octahydro-1H-pyrrolo[3,2-c]pyridin-1-yl moiety via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorophenyl)(octahydro-1H-pyrrolo[3,2-c]pyridin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the octahydro-1H-pyrrolo[3,2-c]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors. The fluorophenyl group is then introduced via electrophilic aromatic substitution or other suitable methods. The final step involves the formation of the methanone linkage, often through acylation reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: (3-Fluorophenyl)(octahydro-1H-pyrrolo[3,2-c]pyridin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under controlled conditions to achieve desired substitutions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, (3-Fluorophenyl)(octahydro-1H-pyrrolo[3,2-c]pyridin-1-yl)methanone is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown promise in biological and medicinal research due to its potential pharmacological properties. It is being investigated for its activity against various biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials .
Mechanism of Action
The mechanism of action of (3-Fluorophenyl)(octahydro-1H-pyrrolo[3,2-c]pyridin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- (3-Chlorophenyl)(octahydro-1H-pyrrolo[3,2-c]pyridin-1-yl)methanone
- (3-Bromophenyl)(octahydro-1H-pyrrolo[3,2-c]pyridin-1-yl)methanone
- (3-Methylphenyl)(octahydro-1H-pyrrolo[3,2-c]pyridin-1-yl)methanone
Comparison: Compared to its analogs, (3-Fluorophenyl)(octahydro-1H-pyrrolo[3,2-c]pyridin-1-yl)methanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridin-1-yl-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c15-12-3-1-2-10(8-12)14(18)17-7-5-11-9-16-6-4-13(11)17/h1-3,8,11,13,16H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTALEENNIGJITL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1N(CC2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![11-(3-Fluoropyridin-2-Yl)-8-Oxa-2,11-Diazaspiro[5.6]Dodecane](/img/structure/B8108060.png)
![N-(((3S,3Ar,7Ar)-Octahydrofuro[3,4-C]Pyridin-3-Yl)Methyl)Pyrazine-2-Carboxamide](/img/structure/B8108072.png)

![N-(Cyclopropylmethyl)-2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide](/img/structure/B8108099.png)
![11-(Thiazol-2-Yl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane](/img/structure/B8108106.png)
![Cyclopropyl(1'-(cyclopropylmethyl)-5-fluorospiro[indoline-3,4'-piperidin]-1-yl)methanone](/img/structure/B8108111.png)
![N,N-Dimethyl-1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-amine](/img/structure/B8108112.png)
![4-(5-Methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)morpholine](/img/structure/B8108119.png)
![1'-(Cyclopropylmethyl)-1'H-spiro[piperidine-4,4'-quinolin]-2'(3'H)-one](/img/structure/B8108120.png)
![rel-(5S)-5-ethoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B8108123.png)
![N,N-Dimethyl-2-(1,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B8108134.png)
![N-(Pyridin-3-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B8108135.png)
![(3aR,6aS)-5-pyridin-3-yl-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrol-4-one](/img/structure/B8108145.png)
![4-(6-Methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-3-yl)morpholine](/img/structure/B8108159.png)
